molecular formula C22H23N3O3S2 B2990872 1-(4-methylphenyl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide CAS No. 571915-80-5

1-(4-methylphenyl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2990872
CAS No.: 571915-80-5
M. Wt: 441.56
InChI Key: CSNBRSDDJQQPCL-UHFFFAOYSA-N
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Description

The compound “1-(4-methylphenyl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide” is a chemical compound with potential biological activities . It has been mentioned in the context of anti-inflammatory and analgesic activity .

Scientific Research Applications

Anticancer Activity

Several studies have focused on the synthesis of derivatives bearing the piperidine structure, evaluating their potential as anticancer agents. For example, Rehman et al. (2018) synthesized new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, showing promising anticancer activity. The synthesized compounds exhibited strong anticancer potency, suggesting further in vivo studies are required to ascertain their therapeutic usefulness (Rehman et al., 2018). Similarly, Al-Said et al. (2011) reported novel 1,2-dihydropyridine, thiophene, and thiazole derivatives with a biologically active sulfone moiety showing significant in vitro anticancer activity against human breast cancer cell line MCF7 (Al-Said et al., 2011).

Antimicrobial Activity

Research has also been conducted on the antimicrobial potential of related compounds. El‐Emary et al. (2002) explored the synthesis and antimicrobial activity of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole. The study revealed compounds capable of yielding promising antimicrobial properties, indicative of the potential for further development of antimicrobial agents (El‐Emary et al., 2002).

Enzyme Inhibition

The inhibition of carbonic anhydrase has been a target for the synthesis of sulfonamide derivatives. Turkmen et al. (2005) synthesized a series of sulfonamides showing significant inhibition of cytosolic isozymes I and II, and the tumor-associated isozyme IX. This study highlighted the potential therapeutic applications of these compounds in treating conditions related to the dysregulation of carbonic anhydrase activity (Turkmen et al., 2005).

Beta(3) Agonist Activity

Hu et al. (2001) explored a series of (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta(3) agonists. These compounds demonstrated significant biological activity on the human beta(3)-adrenergic receptor, offering insights into the development of beta(3) receptor agonists with potential therapeutic applications (Hu et al., 2001).

Antibacterial Activity

Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, assessing their antibacterial activity. The study revealed moderate to significant antibacterial activity against various bacterial strains, highlighting the potential for developing new antibacterial agents (Khalid et al., 2016).

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-16-7-9-19(10-8-16)30(27,28)25-13-11-18(12-14-25)21(26)24-22-23-20(15-29-22)17-5-3-2-4-6-17/h2-10,15,18H,11-14H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNBRSDDJQQPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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